molecular formula C12H30I2N2OS B14498595 Ammonium, N,N-diethyl-N,N',N',N'-tetramethyl-N,N'-sulfinyldiethylenedi-, diiodide CAS No. 63977-39-9

Ammonium, N,N-diethyl-N,N',N',N'-tetramethyl-N,N'-sulfinyldiethylenedi-, diiodide

Cat. No.: B14498595
CAS No.: 63977-39-9
M. Wt: 504.26 g/mol
InChI Key: BDMWAACMYKFTRK-UHFFFAOYSA-L
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Description

Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are characterized by a nitrogen atom bonded to four organic groups, resulting in a positively charged ion. This particular compound is notable for its unique structure, which includes both diethyl and tetramethyl groups, as well as a sulfinyl group and diiodide ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:

    Starting Materials: Tertiary amine (e.g., N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-) and an alkyl halide (e.g., methyl iodide).

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures (up to 50°C) to facilitate the quaternization process.

    Product Isolation: The resulting quaternary ammonium salt is isolated by filtration or precipitation, followed by purification through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography or distillation, to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The iodide ions can be substituted with other halides or nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), peracids (e.g., m-chloroperbenzoic acid).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Sodium chloride (NaCl), potassium bromide (KBr).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of quaternary ammonium salts with different halides.

Scientific Research Applications

Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide has a wide range of applications in scientific research, including:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.

    Biology: Employed in the study of ion transport and membrane permeability due to its ability to interact with biological membranes.

    Medicine: Investigated for its potential use as an antimicrobial agent due to its quaternary ammonium structure, which can disrupt microbial cell membranes.

    Industry: Utilized in the formulation of disinfectants and sanitizers, as well as in the production of surfactants and detergents.

Mechanism of Action

The mechanism of action of ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide primarily involves its interaction with biological membranes. The positively charged quaternary ammonium ion can bind to negatively charged components of cell membranes, leading to disruption of membrane integrity and increased permeability. This can result in cell lysis and death, making it effective as an antimicrobial agent. Additionally, the compound can act as a phase-transfer catalyst by facilitating the transfer of reactants between aqueous and organic phases, thereby enhancing reaction rates.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylammonium iodide: A simpler quaternary ammonium salt with four methyl groups.

    Tetraethylammonium iodide: Another quaternary ammonium salt with four ethyl groups.

    N,N-Dimethyl-N,N’-diethyl-N,N’-sulfinyldiethylenedi-, diiodide: A compound with a similar structure but different alkyl groups.

Uniqueness

Ammonium, N,N-diethyl-N,N’,N’,N’-tetramethyl-N,N’-sulfinyldiethylenedi-, diiodide is unique due to its combination of diethyl and tetramethyl groups, as well as the presence of a sulfinyl group. This unique structure imparts specific chemical and physical properties, such as enhanced solubility in organic solvents and increased reactivity in certain chemical reactions. Additionally, the presence of the sulfinyl group allows for further functionalization through oxidation or reduction reactions, making it a versatile compound for various applications.

Properties

CAS No.

63977-39-9

Molecular Formula

C12H30I2N2OS

Molecular Weight

504.26 g/mol

IUPAC Name

diethyl-methyl-[2-[2-(trimethylazaniumyl)ethylsulfinyl]ethyl]azanium;diiodide

InChI

InChI=1S/C12H30N2OS.2HI/c1-7-14(6,8-2)10-12-16(15)11-9-13(3,4)5;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

BDMWAACMYKFTRK-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CCS(=O)CC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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